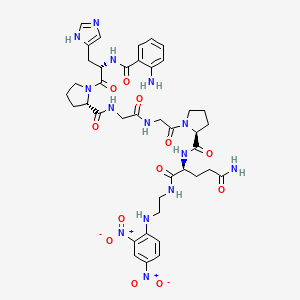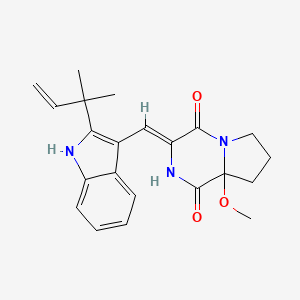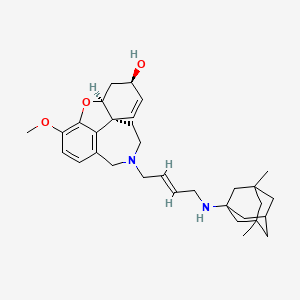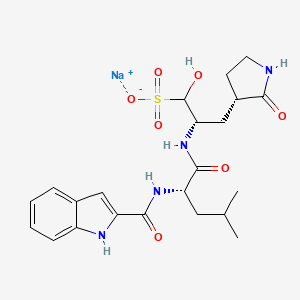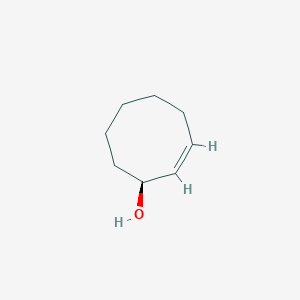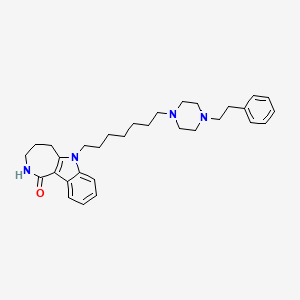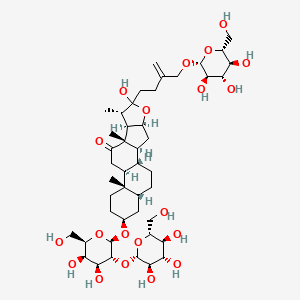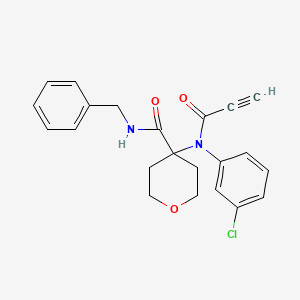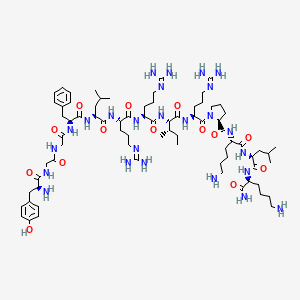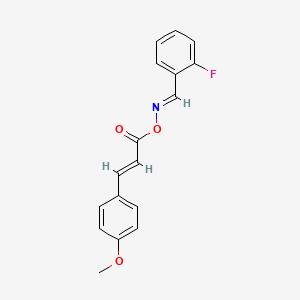
Antifungal agent 90
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 90 is a potent compound used to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing an essential tool in the treatment of mycoses. This compound is particularly noted for its efficacy against resistant fungal strains, making it a valuable asset in both clinical and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 90 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to streamline production. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions: Antifungal Agent 90 undergoes various chemical reactions, including:
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction replaces one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with specific modifications that enhance its antifungal properties.
科学的研究の応用
Antifungal Agent 90 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the development of resistance mechanisms.
Medicine: Integral in the development of new therapeutic strategies for treating fungal infections, particularly those resistant to conventional treatments.
Industry: Used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用機序
The mechanism of action of Antifungal Agent 90 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and cell death. This mechanism is particularly effective against resistant fungal strains that have developed mechanisms to evade other antifungal agents.
類似化合物との比較
Fluconazole: Another azole antifungal that inhibits ergosterol biosynthesis but has a different spectrum of activity.
Itraconazole: Similar mechanism but used for a broader range of fungal infections.
Voriconazole: Known for its efficacy against Aspergillus species and other resistant fungi.
Uniqueness: Antifungal Agent 90 stands out due to its high efficacy against resistant strains and its ability to be modified chemically to enhance its properties. Its unique structure allows for targeted action with minimal side effects, making it a preferred choice in both clinical and industrial applications.
特性
分子式 |
C17H14FNO3 |
|---|---|
分子量 |
299.30 g/mol |
IUPAC名 |
[(E)-(2-fluorophenyl)methylideneamino] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-9-6-13(7-10-15)8-11-17(20)22-19-12-14-4-2-3-5-16(14)18/h2-12H,1H3/b11-8+,19-12+ |
InChIキー |
RAFDUNAGHQDDKF-GGNBMFIYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O/N=C/C2=CC=CC=C2F |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)ON=CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


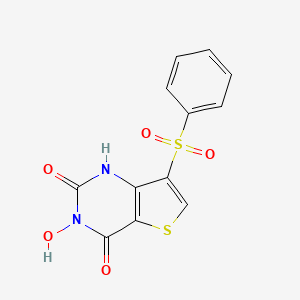
![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
